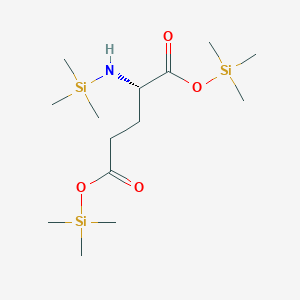
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a chemical compound that is widely used in scientific research. It is a derivative of glutamic acid, an amino acid that is found in many proteins. This compound is used in a variety of applications, including as a reagent in organic synthesis, as a building block for peptide synthesis, and as a tool for studying biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is not well understood. However, it is believed to act as a prodrug for glutamic acid, which is an important neurotransmitter in the central nervous system. This compound may also have other biological activities, such as the ability to modulate protein synthesis.
Efectos Bioquímicos Y Fisiológicos
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has been shown to have a variety of biochemical and physiological effects. It has been found to enhance the release of glutamate in the brain, which may be involved in the regulation of neurotransmission. It may also have an effect on protein synthesis, although the exact mechanism of action is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester in lab experiments is its ability to act as a prodrug for glutamic acid. This allows researchers to study the effects of glutamate without directly administering the neurotransmitter. One limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester. One area of interest is its potential role in the regulation of protein synthesis. This compound may also have applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the biological activities of this compound and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is typically achieved through the reaction of glutamic acid with trimethylsilyl chloride and trimethylsilyl trifluoromethanesulfonate. This reaction results in the formation of the bis(trimethylsilyl) ester of glutamic acid, which can be purified through various methods, such as chromatography.
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is commonly used in scientific research as a reagent for organic synthesis and as a building block for peptide synthesis. It is also used as a tool for studying biochemical and physiological processes, such as the role of glutamate in neurotransmission and the regulation of protein synthesis.
Propiedades
Número CAS |
15985-07-6 |
|---|---|
Nombre del producto |
L-Glutamic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester |
Fórmula molecular |
C14H33NO4Si3 |
Peso molecular |
363.67 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)pentanedioate |
InChI |
InChI=1S/C14H33NO4Si3/c1-20(2,3)15-12(14(17)19-22(7,8)9)10-11-13(16)18-21(4,5)6/h12,15H,10-11H2,1-9H3/t12-/m0/s1 |
Clave InChI |
STTWTJDZFSSNFS-LBPRGKRZSA-N |
SMILES isomérico |
C[Si](C)(C)N[C@@H](CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)NC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Sinónimos |
N-(Trimethylsilyl)-L-glutamic acid bis(trimethylsilyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



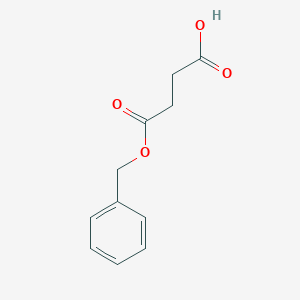
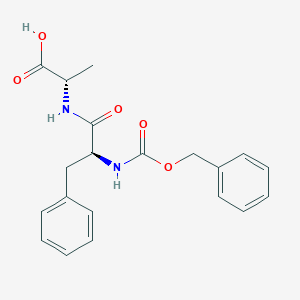
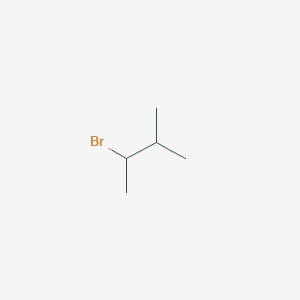
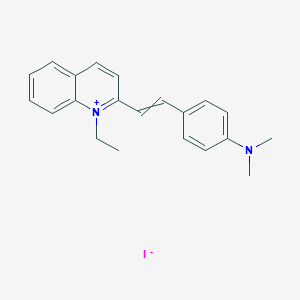
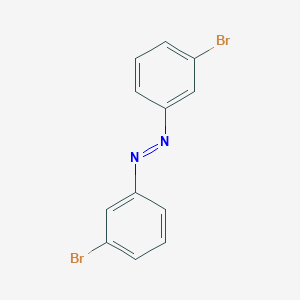

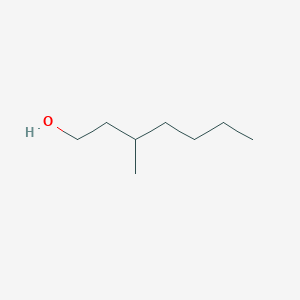
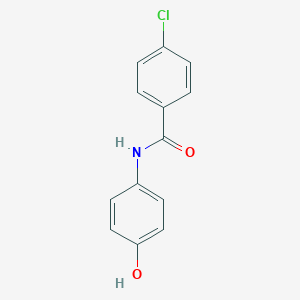
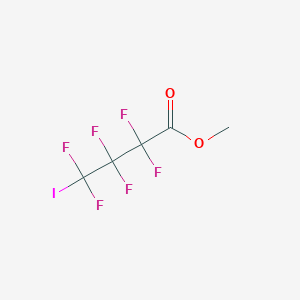
![Benzo[pqr]picene](/img/structure/B93510.png)
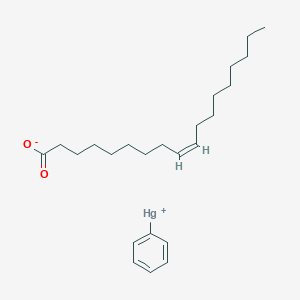
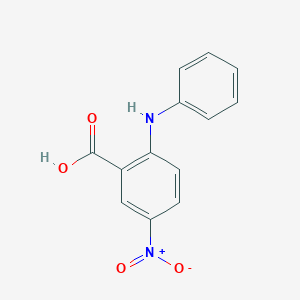
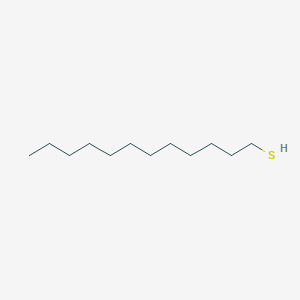
![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)